1-(4-Bromophenyl)-2-(1-pyrrolidinyl)-1-propanone
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Overview
Description
1-(4-Bromophenyl)-2-(1-pyrrolidinyl)-1-propanone is a chemical compound with the molecular formula C11H12BrNO It is characterized by the presence of a bromophenyl group attached to a pyrrolidinyl-propanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(1-pyrrolidinyl)-1-propanone typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(1-pyrrolidinyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-2-(1-pyrrolidinyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(1-pyrrolidinyl)-1-propanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl-propanone moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-(1-pyrrolidinyl)-1-propanone can be compared with similar compounds such as:
1-(4-Bromobenzoyl)pyrrolidine: Similar structure but lacks the propanone moiety.
Methanone, (4-bromophenyl)[4-(1-pyrrolidinyl)-1-piperidinyl]: Contains a piperidinyl group instead of a propanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1152859-02-3 |
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Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H16BrNO/c1-10(15-8-2-3-9-15)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3 |
InChI Key |
RVBBEFQXBCFNJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)N2CCCC2 |
Origin of Product |
United States |
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